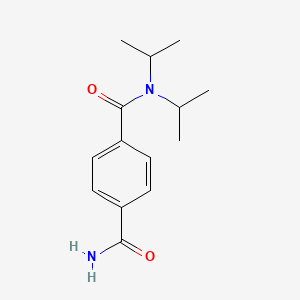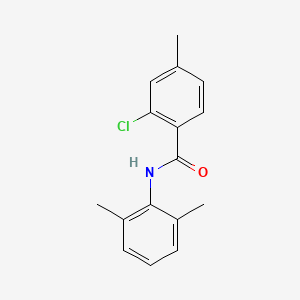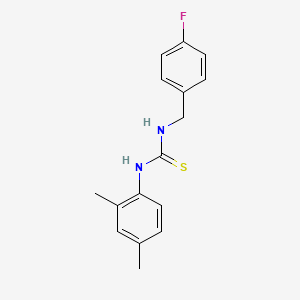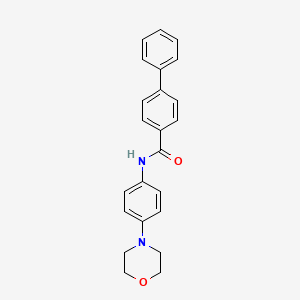
4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its two isopropyl groups attached to the nitrogen atoms of a benzene ring, making it a derivative of benzene. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide typically involves the isopropylation of p-phenylenediamine. The reaction is carried out under basic conditions using isopropanol as the alkylating agent . The process involves heating the mixture and then distilling the product to obtain the desired compound. Industrial production methods follow similar procedures but are scaled up to meet commercial demands.
Chemical Reactions Analysis
4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines.
Scientific Research Applications
4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals . Additionally, its structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide can be compared with other similar compounds such as:
N,N’-Diisopropyl-1,4-phenylenediamine: Similar in structure but differs in the position of the isopropyl groups.
N,N’-Bis(1-methylethyl)-1,4-benzenediamine: Another derivative with similar properties but different substituents.
1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine: A compound with a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical behavior and applications.
Properties
IUPAC Name |
4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)16(10(3)4)14(18)12-7-5-11(6-8-12)13(15)17/h5-10H,1-4H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVCZOFZRMAESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![METHYL 4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5863854.png)
![methyl 3-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B5863858.png)
![1-[(3-bromophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5863872.png)

![(1Z)-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B5863881.png)

![[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate](/img/structure/B5863893.png)
![1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)

![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)


![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B5863939.png)
